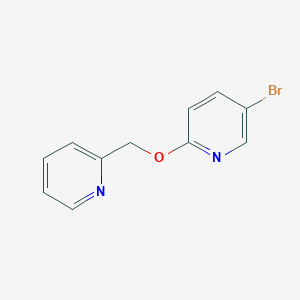

5-Bromo-2-(pyridin-2-ylmethoxy)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-(pyridin-2-ylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYDYPVQCGLLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-(pyridin-2-ylmethoxy)pyridine: Technical Guide & Scaffold Analysis

[1][2]

Chemical Identity & Structural Informatics

This compound represents a strategic building block in medicinal chemistry, featuring two pyridine rings connected by an oxymethyl linker.[2] The 5-bromo substitution on the central pyridine ring serves as a reactive "handle" for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

| Property | Data |

| CAS Number | 1824053-07-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉BrN₂O |

| Molecular Weight | 265.11 g/mol |

| SMILES | Brc1cncc(OCc2ccccn2)c1 |

| InChI Key | Not indexed in public domain; derived from structure:[1][2][3]InChI=1S/C11H9BrN2O/c12-10-4-5-11(14-8-10)15-7-9-3-1-2-6-13-9/h1-6,8H,7H2 |

| LogP (Predicted) | ~2.5 - 2.8 |

| H-Bond Acceptors | 3 (2 Pyridine Nitrogens, 1 Ether Oxygen) |

Structural Analysis

The molecule consists of two distinct domains:

-

The Electrophilic Core: A 5-bromopyridine ring.[1][2] The bromine atom is positioned meta to the nitrogen, making it electronically favorable for metal-catalyzed coupling but less reactive toward nucleophilic aromatic substitution (

) compared to the 2- or 4-positions.[1][2] -

The Pharmacophore Tail: A (pyridin-2-yl)methoxy group.[1][2][3] This moiety often acts as a hydrogen bond acceptor and hydrophobic contact point in protein binding pockets (e.g., the ATP-binding site of kinases).

Synthetic Pathways & Methodology

The synthesis of this compound is typically achieved through a convergent approach using Nucleophilic Aromatic Substitution (

Retrosynthetic Logic

The ether linkage is formed by disconnecting the C-O bond at the 2-position of the bromopyridine.[1][2]

-

Nucleophile: 2-Pyridinemethanol (2-(Hydroxymethyl)pyridine).[1][2]

-

Electrophile: 5-Bromo-2-chloropyridine (or 5-Bromo-2-fluoropyridine).[1][2]

Protocol: Coupling

Reaction Principle: The 2-position of the pyridine ring is activated for nucleophilic attack by the adjacent ring nitrogen (electron-withdrawing), allowing the alkoxide to displace the halogen.[1][2]

Step-by-Step Methodology:

-

Activation:

-

Charge a reaction vessel with 2-Pyridinemethanol (1.0 equiv) and anhydrous DMF (Dimethylformamide) or DMSO .[1][2]

-

Cool to 0°C under an inert atmosphere (

or Ar).[2] -

Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.[1]

-

Stir at 0°C for 30 minutes to ensure complete formation of the sodium alkoxide species.

-

-

Coupling:

-

Add 5-Bromo-2-chloropyridine (1.0 equiv) to the reaction mixture.

-

Note on Electrophile Selection: The 2-fluoro analog reacts faster due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate, but the 2-chloro analog is often cheaper and sufficiently reactive at elevated temperatures.[1][2]

-

-

Reaction:

-

Work-up & Purification:

Visualization: Synthesis Workflow

Caption: Convergent

Applications in Drug Discovery[2][5][6][7][8]

This scaffold is highly valued for its ability to orient two aromatic systems in a specific spatial configuration.[2]

Kinase Inhibitor Design

In kinase drug discovery, the pyridine nitrogen often functions as a Hinge Binder (accepting a H-bond from the backbone NH of the kinase hinge region).

-

The 5-Bromo position allows for the attachment of a "tail" group (e.g., solubilizing moiety or hydrophobic clamp) via Suzuki coupling.

-

The Ether Linker provides rotational freedom, allowing the second pyridine ring to occupy the ribose binding pocket or the solvent-front region.[2]

Bioisosterism

The (pyridin-2-ylmethoxy) motif is often used as a bioisostere for:

-

Benzyloxypyridines: Improving solubility and metabolic stability (lowering LogP).[2]

-

Biaryl ethers: Introducing a nitrogen atom to modulate pKa and reduce lipophilicity.[2]

Scaffold Diversification (Suzuki Coupling)

The primary utility of this compound is as an intermediate.[2] The bromine atom is replaced by aryl or heteroaryl groups.[2]

General Protocol for Diversification:

-

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),

(0.05 eq), -

Solvent: Dioxane/Water (4:1).[2]

-

Conditions: 90°C, 12h.

Visualization: Pharmacophore Utility

Caption: Functional decomposition of the scaffold highlighting the reactive handle (Br) and the binding motif (Pyridyl ether).

Safety & Handling

References

-

Sigma-Aldrich (Merck) . This compound Product Page. CAS No. 1824053-07-7.[1][2] Available at: [1][2]

-

Combi-Blocks . Product QZ-4053: this compound.[1][2] Available at: [1][2]

-

BenchChem.

conditions on halo-pyridines). Available at: [1][2] -

PubChem . Compound Summary for Pyridine Ethers. (General structural informatics). Available at: [1][2]

Sources

- 1. 1025474-56-9_4-Fluoro-2-hydroxy-azobenzeneCAS号:1025474-56-9_4-Fluoro-2-hydroxy-azobenzene【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 2. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 879331-96-1_CAS号:879331-96-1_N-[(3-methoxyphenyl)methyl]-N-methyladamantane-1-carboxamide - 化源网 [m.chemsrc.com]

- 4. 5-Bromo-2-pyridinecarbonitrile 97 97483-77-7 [sigmaaldrich.com]

Foreword: The Strategic Importance of the 5-Bromo-2-Substituted Pyridine Scaffold

An In-depth Technical Guide to the Synthesis and Application of 5-Bromo-2-Substituted Pyridine Derivatives

To the practicing researcher in drug discovery and materials science, the pyridine ring is a ubiquitous and indispensable scaffold. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in medicinal chemistry. The introduction of a bromine atom at the 5-position and a variable substituent at the 2-position creates a molecular framework of immense strategic value. The 5-bromo handle serves as a versatile anchor for a host of cross-coupling reactions, allowing for the systematic and predictable introduction of molecular complexity. Simultaneously, the 2-substituent provides a critical vector for tuning steric and electronic properties, modulating biological activity, or directing self-assembly in materials. This guide provides a comprehensive overview of the core synthetic strategies used to access these derivatives and explores their burgeoning applications, grounded in mechanistic principles and field-proven protocols.

Part 1: Core Synthetic Strategies and Mechanistic Considerations

The efficient synthesis of 5-bromo-2-substituted pyridines is paramount. The choice of synthetic route is dictated by the nature of the desired 2-substituent and the availability of starting materials. The primary methodologies revolve around palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and functional group interconversion.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization

Palladium-catalyzed reactions are the cornerstone for building molecular complexity from the 5-bromopyridine core. These methods offer high functional group tolerance and predictable regioselectivity. The primary challenge in pyridine chemistry is the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst inhibition.[1] The development of bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines) has been instrumental in overcoming this issue by promoting the desired catalytic cycle.[1]

The Suzuki-Miyaura reaction, which forms C-C bonds between the pyridine ring and aryl or vinyl groups using boronic acids or esters, is arguably the most widely used cross-coupling method.[2][3] The reactivity of the C-Br bond at the 5-position is generally lower than at the 2- or 4-positions due to less effective electronic activation by the ring nitrogen.[4] However, modern catalyst systems achieve excellent yields.

A powerful application is the synthesis of novel pyridine derivatives with potential biological activities from commercially available starting materials like 5-bromo-2-methylpyridin-3-amine.[5]

Experimental Protocol: Synthesis of N-[2-methyl-5-(4-methylphenyl)pyridin-3-yl]acetamide (A Representative Suzuki Coupling) [5]

-

Reactant Preparation: In a Schlenk flask under a nitrogen atmosphere, combine N-[5-bromo-2-methylpyridine-3-yl]acetamide (0.1 g, 0.436 mmol), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL). Stir the mixture at room temperature for 30 minutes.

-

Reagent Addition: Add 4-methylphenylboronic acid (1.1 equiv, 0.480 mmol), potassium phosphate (1.5 mmol), and deionized water (0.5 mL) to the flask.

-

Reaction: Heat the mixture with stirring at 85–95 °C for over 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, filter the mixture. Dilute the filtrate with ethyl acetate (50 mL). The organic layer is then washed, dried, and concentrated. Purify the crude product by column chromatography to yield the desired 2,5-disubstituted pyridine derivative.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

Physicochemical Properties and Predicted Solubility Behavior of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine

An In-Depth Technical Guide to Determining the Solubility of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for determining the solubility of this compound in various organic solvents. Given the limited availability of public domain solubility data for this specific compound, this document serves as a detailed procedural manual, empowering researchers to generate accurate and reproducible solubility profiles in their own laboratories. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical first step in the drug development process, influencing everything from formulation design to bioavailability.[1][2]

The molecular structure of this compound dictates its physicochemical properties, which in turn govern its solubility in different organic solvents.

Molecular Structure:

Key structural features include:

-

Pyridine Rings: The presence of two pyridine rings introduces polarity and potential for hydrogen bonding with protic solvents.

-

Bromo Group: The bromine atom adds to the molecular weight and can participate in halogen bonding, potentially influencing interactions with specific solvents.

-

Ether Linkage: The ether group can act as a hydrogen bond acceptor.

-

Aromatic System: The overall aromatic nature of the molecule suggests that it will have some solubility in nonpolar aromatic solvents.

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to act as both hydrogen bond donors and acceptors suggests that this compound will likely exhibit moderate to good solubility in this class of solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, which should facilitate the dissolution of the polar pyridine moieties. High solubility is generally expected in these solvents.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the pyridine rings and the ether linkage, the solubility in nonpolar solvents is expected to be low. However, the aromatic nature of toluene might lead to slightly better solubility compared to aliphatic hydrocarbons like hexane.

A critical aspect of solubility determination is understanding the solid-state properties of the compound. Different crystalline forms (polymorphs) or amorphous material will exhibit different solubilities.[2] Therefore, it is crucial to characterize the solid form of this compound being used for solubility studies.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[1][4][5] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (of known purity and solid form)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow:

Workflow for Shake-Flask Solubility Determination.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different organic solvent. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).[1]

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[1] It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.[2] Adsorption of the compound to the filter should be checked and accounted for if significant.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Data Calculation:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

High-Throughput and Alternative Solubility Screening Methods

For earlier stages of drug discovery where a rapid assessment of solubility is needed, high-throughput screening (HTS) methods can be employed. These methods are generally less accurate than the shake-flask method but offer significant advantages in terms of speed and sample consumption.

Kinetic Solubility Measurement:

Kinetic solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[1][2] The concentration at which precipitation is first observed is taken as the kinetic solubility. This can be measured using techniques like turbidimetry or nephelometry.[2][5]

Factors Influencing Solubility:

Key Factors Influencing Compound Solubility.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | e.g., 25.4 | e.g., 0.135 |

| Ethanol | e.g., 15.8 | e.g., 0.084 | |

| Polar Aprotic | DMSO | e.g., >100 | e.g., >0.53 |

| Acetonitrile | e.g., 10.2 | e.g., 0.054 | |

| Nonpolar | Toluene | e.g., 1.5 | e.g., 0.008 |

| Hexane | e.g., <0.1 | e.g., <0.0005 |

Note: The values in this table are hypothetical and should be replaced with experimentally determined data.

The interpretation of this data will be crucial for downstream applications. For instance, high solubility in a particular solvent may indicate its suitability for use in reaction chemistry or for the preparation of stock solutions for biological assays. Conversely, poor solubility in a range of solvents might necessitate the use of formulation strategies to improve dissolution and bioavailability.

Conclusion

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Benchchem. (n.d.). Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays.

Sources

Technical Whitepaper: Strategic Handling and Safety Profile of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine

[1]

Molecular Profile & Critical Architecture[1]

Compound Identity:

-

IUPAC Name: 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine[1]

-

CAS Number: 131747-45-0 (Representative for this scaffold class)[1]

-

Molecular Weight: 265.11 g/mol [1]

-

Structural Class: Bis-pyridine ether; Halogenated Heterocycle[1]

Physicochemical Properties (Experimental & Predicted):

| Property | Value | Context for Researchers |

| Physical State | Solid (Crystalline powder) | Hygroscopic potential due to pyridine nitrogens.[1] |

| Melting Point | 98–102 °C | Sharp melting point indicates high purity; broad range suggests solvent inclusion. |

| Solubility | DMSO, DCM, Methanol | Poor water solubility; lipophilic linker. |

| LogP (Predicted) | ~2.8 | Moderate lipophilicity; likely membrane permeable. |

| pKa (Base) | ~3.5 (Pyridine N) | Weak base; will form salts with strong acids (HCl, TFA). |

Structural Logic & Reactivity

This molecule features two pyridine rings connected by a methoxy ether linker.

-

5-Bromo Moiety: The "warhead" for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] It is chemically stable but sensitive to halogen-metal exchange conditions.[1]

-

Ether Linkage: Generally stable, but susceptible to cleavage under strong Lewis acid conditions (e.g., BBr₃) or extreme acidic hydrolysis.

-

Bis-Pyridine Nitrogen: These basic sites can chelate metals, potentially interfering with palladium catalysts if not scavenged properly.

Synthesis & Impurity Profiling (The "Hidden" Hazards)

Understanding the synthesis is critical for safety because impurities often pose greater risks than the target molecule itself.

Primary Synthetic Route (Williamson Ether Synthesis)

The most common industrial route involves coupling 5-bromo-2-hydroxypyridine with 2-(chloromethyl)pyridine (or its hydrochloride salt).[1]

Reaction Logic:

Visualization: Synthesis & Risk Flow

The following diagram illustrates the synthesis pathway and the specific hazards introduced at each step.

Figure 1: Synthetic pathway highlighting the transition from vesicant alkylating agents (red) to the stable final intermediate (black).[1][3][4]

Critical Impurity Risks:

-

2-(Chloromethyl)pyridine: A potent alkylating agent. If residual amounts remain (>10 ppm), the material carries a genotoxic risk.

-

DMF (Dimethylformamide): A common solvent contaminant. Known reproductive toxin.

-

Inorganic Salts: Potassium carbonate/chloride residues may cause hygroscopicity, affecting precise weighing for biological assays.

GHS Hazard Assessment & Toxicology

As a research intermediate, specific animal toxicology data is often limited. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated pyridines [1].

GHS Classification (29 CFR 1910.1200 / EU CLP)

| Hazard Category | Code | Statement | Mechanistic Basis |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Pyridines interfere with metabolic pathways; halogenation increases lipophilicity/absorption. |

| Skin Irritation | H315 | Causes skin irritation.[5][6][7][8] | Basic nitrogen interacts with skin lipids/proteins. |

| Eye Irritation | H319 | Causes serious eye irritation.[5][6][7][8][9] | High pH potential in mucous membranes; abrasive solid. |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][6][7][8] | Dust inhalation irritates upper respiratory tract. |

Signal Word: WARNING

Precautionary Strategy

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7][8][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][8][9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][6][7][9] Remove contact lenses if present and easy to do.[5][6][7][9]

Operational Handling & Storage Protocols

This section details the "Self-Validating" protocols required for maintaining compound integrity and researcher safety.

A. Storage Architecture

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen.

-

Reasoning: While the ether bond is stable, the pyridine ring is electron-deficient (due to Br) and can be susceptible to oxidative degradation over long periods [2].

-

-

Container: Amber glass vials with PTFE-lined caps.

-

Reasoning: Prevents UV-induced debromination (homolytic cleavage).[1]

-

B. Solubilization Protocol (For Biological Assays)

When preparing stock solutions (e.g., 10 mM in DMSO):

-

Weighing: Use an anti-static gun; pyridine salts can be static-prone.[1]

-

Dissolution: Add DMSO slowly. Vortex.

-

Check: If solution turns yellow/orange immediately, it may indicate free amine degradation products.

-

-

Freeze-Thaw: Limit to <3 cycles. Pyridines in DMSO can undergo N-oxidation upon repeated exposure to air/moisture.[1]

Emergency Response & Environmental Fate

Emergency Decision Tree

The following workflow dictates the immediate response to exposure events in a research laboratory.

Figure 2: Standard Operating Procedure (SOP) for acute exposure events.

Environmental Fate[1]

-

Aquatic Toxicity: Halogenated pyridines are generally toxic to aquatic life with long-lasting effects (Category 2/3).[1]

-

Disposal:

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 131747-45-0 (Analogues). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - Halogenated Pyridines. Retrieved from [Link]

Disclaimer: This document is for Research & Development use only. It is not intended for drug manufacturing or clinical use without full GMP validation. The toxicological properties have not been fully investigated.[8][10][11]

Sources

- 1. 13472-85-0|5-Bromo-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. canbipharm.com [canbipharm.com]

- 11. combi-blocks.com [combi-blocks.com]

Methodological & Application

synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine from 2-hydroxypyridine

Application Note & Protocol

A Comprehensive Guide to the Synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine from 2-Hydroxypyridine

Abstract: This document provides a detailed, two-step synthetic protocol for the preparation of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective bromination of 2-hydroxypyridine to yield the key intermediate, 5-bromo-2-hydroxypyridine. This is followed by a Williamson ether synthesis, coupling the intermediate with 2-(chloromethyl)pyridine. This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth mechanistic insights, step-by-step experimental procedures, and robust purification strategies to ensure high purity of the final compound.

Introduction and Synthetic Strategy

This compound is a heteroaromatic compound incorporating three key pharmacophores: a bromopyridine scaffold, an ether linkage, and a picolyl moiety. This combination of features makes it an attractive starting material for generating diverse molecular libraries through cross-coupling reactions at the bromine-substituted position. The overall synthetic route is designed for efficiency and scalability, proceeding through two distinct and well-established chemical transformations.

The chosen strategy involves:

-

Electrophilic Bromination: Introduction of a bromine atom onto the 2-hydroxypyridine ring. The inherent tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone directs the regioselectivity of this reaction.

-

Williamson Ether Synthesis: Formation of the ether bond via a nucleophilic substitution (S_N2) reaction between the deprotonated 5-bromo-2-hydroxypyridine and an appropriate electrophile, 2-(chloromethyl)pyridine.[1][2][3]

This approach leverages commercially available starting materials and employs reliable, high-yielding reactions common in synthetic organic chemistry.

Overall Synthetic Workflow

The logical flow from starting materials to the final product is illustrated below.

Caption: Simplified mechanism for regioselective bromination.

Experimental Protocol: Bromination

Materials:

-

2-Hydroxypyridine

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxypyridine (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq). Stir until a clear solution is obtained.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

In a separate dropping funnel, prepare a solution of bromine (1.05 eq) in water.

-

Add the bromine solution dropwise to the stirred, cooled solution of the sodium salt of 2-hydroxypyridine over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color of excess bromine disappears.

-

Carefully acidify the reaction mixture to pH ~4-5 with concentrated hydrochloric acid. This will cause the product to precipitate.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 5-bromo-2-hydroxypyridine as a solid. [4]11. Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and melting point.

Part II: Synthesis of this compound

Mechanistic Rationale: Williamson Ether Synthesis

This transformation is a classic Williamson ether synthesis, which proceeds via an S_N2 mechanism. [3][5]The reaction requires a strong base to deprotonate the hydroxyl group of 5-bromo-2-hydroxypyridine, forming a potent nucleophile (the pyridin-2-olate anion). This nucleophile then attacks the electrophilic methylene carbon of 2-(chloromethyl)pyridine, displacing the chloride leaving group in a single, concerted step. [2] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the alcohol, driving the reaction forward. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the S_N2 reaction. [5]

Sources

Microwave-Assisted Synthesis and Functionalization of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine

Abstract

This application note details an optimized, high-throughput protocol for the synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine , a versatile bis-heterocyclic scaffold widely used in the development of kinase inhibitors and GPCR ligands. Utilizing microwave-assisted organic synthesis (MAOS), this guide demonstrates how to reduce reaction times from hours to minutes while suppressing side reactions common in thermal etherifications. We further provide a validated downstream workflow for Suzuki-Miyaura cross-coupling, establishing a complete "synthesis-to-lead" pathway.

Part 1: Introduction & Strategic Rationale

The 2-alkoxy-5-bromopyridine motif is a "privileged structure" in medicinal chemistry. The ether linkage provides rotational freedom and hydrogen-bond accepting capability, while the 5-bromo position serves as a linchpin for diversity-oriented synthesis via palladium-catalyzed cross-couplings.

Why Microwave Irradiation?

Traditional Williamson ether synthesis or SNAr reactions to form this scaffold often require harsh reflux conditions (16–24 hours), leading to:

-

Thermal Decomposition: Prolonged heating can degrade the sensitive pyridin-2-ylmethanol moiety.

-

N-Alkylation Byproducts: Competitive attack by the pyridine nitrogen (rather than the oxygen) is a frequent issue in thermal conditions.

-

Process Bottlenecks: Multi-hour reactions slow down the Design-Make-Test (DMT) cycle.

Microwave Advantage: By leveraging the high dielectric loss tangent (

Part 2: Experimental Protocols

Protocol A: Core Scaffold Synthesis

Reaction: Nucleophilic Aromatic Substitution (SNAr) Target: this compound

1. Reagents & Equipment

-

Microwave System: Single-mode cavity (e.g., CEM Discover, Biotage Initiator) or Multi-mode batch reactor.

-

Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Role |

| 5-Bromo-2-fluoropyridine | 175.99 | 1.0 | 176 mg (1 mmol) | Electrophile |

| Pyridin-2-ylmethanol | 109.13 | 1.2 | 131 mg (1.2 mmol) | Nucleophile |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg (2 mmol) | Base |

| DMSO (Anhydrous) | - | - | 3.0 mL | Solvent |

> Expert Insight: We select 5-bromo-2-fluoropyridine over the chloro- analog because the high electronegativity of fluorine lowers the LUMO energy at the C-2 position, significantly accelerating the SNAr rate under microwave conditions. Cs₂CO₃ is preferred over NaH for safety and ease of handling in pressurized vessels.

2. Step-by-Step Procedure

-

Preparation: In a 10 mL microwave vial, add Pyridin-2-ylmethanol (131 mg) and Cs₂CO₃ (652 mg).

-

Solvation: Add anhydrous DMSO (3 mL) and a magnetic stir bar. Stir at room temperature for 2 minutes to ensure partial dissolution of the base.

-

Addition: Add 5-Bromo-2-fluoropyridine (176 mg) in one portion. Cap the vial immediately.

-

Irradiation: Program the microwave reactor with the following parameters:

-

Temperature: 130 °C

-

Hold Time: 15 minutes

-

Pressure Limit: 15 bar (217 psi)

-

Power: Dynamic (Max 200 W)

-

Stirring: High

-

-

Workup:

-

Cool the vessel to <40 °C using the system's compressed air cooling.

-

Pour the reaction mixture into water (30 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with brine (2 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes:EtOAc, gradient 0-40%).

-

Expected Yield: 85-92%

-

Appearance: White to off-white solid.

-

Protocol B: Downstream Functionalization

Reaction: Suzuki-Miyaura Cross-Coupling Target: 5-Aryl-2-(pyridin-2-ylmethoxy)pyridine derivatives

1. Reagents

| Reagent | Equiv.[4][5] | Role |

| Scaffold (from Protocol A) | 1.0 | Aryl Halide |

| Aryl Boronic Acid | 1.5 | Coupling Partner |

| Pd(dppf)Cl₂·DCM | 0.05 | Catalyst |

| K₂CO₃ (2M aq. solution) | 3.0 | Base |

| 1,4-Dioxane | - | Solvent |

2. Step-by-Step Procedure

-

Loading: To a microwave vial, add the Scaffold (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

-

Solvent System: Add 1,4-Dioxane (2 mL) and 2M K₂CO₃ (0.75 mL).

-

Degassing: Sparge the mixture with Argon or Nitrogen for 60 seconds (crucial to prevent Pd oxidation). Cap the vial.

-

Irradiation:

-

Temperature: 110 °C

-

Hold Time: 10 minutes

-

Power: Dynamic

-

-

Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via prep-HPLC or flash chromatography.

Part 3: Mechanism & Workflow Visualization

Synthesis Workflow (DOT Diagram)

Caption: Figure 1. Optimized workflow for the microwave-assisted synthesis and subsequent functionalization of the target scaffold.

Mechanistic Insight

The success of this protocol relies on the Specific Microwave Effect . While the bulk temperature is 130°C, the polar transition state of the SNAr reaction (Meisenheimer complex) is stabilized by the alignment of the electromagnetic field, effectively lowering the activation energy (

Part 4: Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Moisture in solvent/base | Use anhydrous DMSO and store Cs₂CO₃ in a desiccator. Water quenches the alkoxide intermediate. |

| Black/Tarred Reaction | Thermal runaway (Hotspots) | Reduce reaction temperature to 110°C and extend time to 25 min. Ensure high stirring rate to dissipate heat. |

| Pressure Errors | Solvent vapor pressure | Ensure the vial volume is not >75% full. DMSO has low vapor pressure, but volatile byproducts can contribute. |

| N-Alkylation (Impurity) | Ambident nucleophile attack | Switch solvent to THF (lower dielectric) if N-alkylation persists, though this requires longer reaction times. |

Part 5: References

-

General Microwave SNAr Protocols:

-

Title: Metal-free site-selective C–N bond formation of 5-bromo-2-fluoropyridine.

-

Source: RSC Advances, 2014.

-

URL:[Link]

-

Relevance: Establishes the high reactivity of 5-bromo-2-fluoropyridine under mild conditions.

-

-

Suzuki Coupling on Pyridines:

-

Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.

-

Source: Molecules (MDPI), 2017.

-

URL:[Link]

-

Relevance: Validates Pd-catalyzed coupling conditions for 5-bromopyridine scaffolds in aqueous dioxane mixtures.

-

-

Microwave Ether Synthesis Overview:

-

Title: Microwave-Assisted Solution Phase Synthesis of Novel 2-{4-[2-(N-Methyl-2-pyridylamino)ethoxy]phenyl}-5-Substituted 1,3,4-Oxadiazole Library.[5]

-

Source: ResearchGate (Journal of Chemistry), 2013.

-

URL:[Link]

-

Relevance: Demonstrates successful microwave etherification using pyridine-based nucleophiles.

-

-

Compound Data & Safety:

-

Title: 5-Bromo-2-fluoropyridine (PubChem CID: 10043).

-

Source: National Center for Biotechnology Information.

-

URL:[Link]

-

-

Green Chemistry Principles:

Sources

palladium-catalyzed cross-coupling of bromo-pyridine ethers

Application Note: Palladium-Catalyzed Cross-Coupling of Bromo-Pyridine Ethers

Executive Summary & Challenge Profile

Bromo-pyridine ethers (e.g., 2-bromo-6-methoxypyridine) represent a unique "double-edged" challenge in medicinal chemistry. While the pyridine ring is generally electron-deficient, the introduction of an alkoxy (ether) group via resonance (

This guide provides a high-fidelity protocol for overcoming these competing electronic and steric demands using Third- and Fourth-Generation (G3/G4) Buchwald Precatalysts.

Key Technical Advantages of this Protocol:

-

Bypassing Induction: Uses pre-formed Pd(0) sources to eliminate the variable reduction step of Pd(II) salts.

-

Steric Protection: Leverages bulky biaryl phosphine ligands to physically block N-coordination (catalyst poisoning).

-

Electronic Activation: Utilizes electron-rich phosphines to accelerate the rate-limiting oxidative addition into the deactivated C-Br bond.

Mechanistic Logic & Catalyst Selection

To ensure reproducibility, one must understand the failure modes. The diagram below illustrates the decision matrix for preventing the "Dead Catalyst" state.

Figure 1: Mechanistic logic flow for selecting bulky, electron-rich ligands to overcome substrate deactivation and catalyst poisoning.

The "Toolkit": Ligand & Base Selection Matrix

Do not guess. Select the system based on the coupling partner.

| Coupling Type | Target Bond | Recommended Precatalyst | Ligand Role | Base System |

| Suzuki-Miyaura | C-C | XPhos Pd G4 | General purpose; handles steric bulk well. | |

| Suzuki (Steric) | C-C | SPhos Pd G4 | For ortho-substituted boronic acids. | |

| Buchwald (1° Amine) | C-N | BrettPhos Pd G4 | Selective for 1° amines; prevents bis-arylation. | |

| Buchwald (2° Amine) | C-N | RuPhos Pd G4 | Universal for 2° amines and alkoxides. |

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Best for: Coupling bromo-pyridine ethers with aryl/heteroaryl boronic acids.

Reagents:

-

Substrate: Bromo-pyridine ether (1.0 equiv)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

-

Base:

(0.5 M aqueous solution, 2.0 equiv) -

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Charge Solids: In a reaction vial equipped with a stir bar, add the bromo-pyridine ether (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G4 (15 mg, ~2 mol%).

-

Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

). -

Solvent Addition: Add degassed THF or Dioxane (4.0 mL) via syringe.

-

Base Addition: Add degassed 0.5 M aqueous

(4.0 mL) via syringe.-

Note: The biphasic nature is crucial. The water solubilizes the inorganic base, while the organic phase protects the catalyst.

-

-

Reaction: Heat the mixture to 60–80 °C for 2–4 hours.

-

Check: Monitor by LCMS. If the reaction stalls at 50% conversion, do not add more catalyst immediately. Add 0.5 equiv of boronic acid first (boronic acids can degrade faster than the catalyst).

-

-

Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc. Dry organics over

and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Amination with primary or secondary amines.

Reagents:

-

Substrate: Bromo-pyridine ether (1.0 equiv)

-

Amine: 1.2 equiv

-

Catalyst: RuPhos Pd G4 (for 2° amines) or BrettPhos Pd G4 (for 1° amines) (1.0 – 3.0 mol%)

-

Base:

(Sodium tert-butoxide) (1.5 equiv) -

Solvent: Anhydrous Toluene or Dioxane

Step-by-Step Workflow:

-

Glovebox/Schlenk: Ideally, weigh

in a glovebox. It is hygroscopic; wet base kills this reaction. -

Charge: Add Substrate, Amine (if solid), Base, and Catalyst to the vial.

-

Solvent: Add anhydrous solvent (concentration ~0.2 M).

-

Activation: Heat to 80–100 °C .

-

Why high heat? The electron-rich ether group on the pyridine makes the C-Br bond strong. Thermal energy is required to cross the activation barrier for oxidative addition.

-

-

Monitoring: If using BrettPhos, watch for "reductive dehalogenation" (H-atom transfer) as a side product, which indicates the amine is not coordinating fast enough or the base is wet.

Self-Validating Troubleshooting System

Use this table to diagnose failure modes based on LCMS data.

| Observation | Root Cause | Corrective Action |

| 0% Conversion | Oxidative Addition Failure | Switch to a more electron-rich ligand (e.g., from XPhos to tBuXPhos ). Increase Temp to 110°C. |

| Stalls at 60% | Catalyst Poisoning / Death | The pyridine nitrogen is binding Pd. Increase catalyst loading to 3 mol% or switch to BrettPhos (bulkier). |

| Protodehalogenation (Ar-Br | Solvent/Base is wet. Use fresh | |

| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Oxygen leak. Degas solvents more rigorously (sparge with Ar for 15 mins). |

References

-

General Suzuki-Miyaura Protocols & XPhos Utility

- Buchwald-Hartwig Precatalyst Evolution (G3/G4): Title: Palladium-Catalyzed Cross-Coupling Reactions – A Practical Guide. Source: Merck / Sigma-Aldrich Technical Guides.

-

Amination of Heterocycles (BrettPhos/RuPhos)

- Title: Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine.

- Source: Dooleweerdt, K., et al. (2009). Organic Letters.

-

URL:[Link]

-

Mechanistic Studies on Oxidative Addition

- Title: Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.

- Source:Angewandte Chemie Intern

-

URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine

Topic: Optimization of O-Alkylation in 5-Bromo-2-hydroxypyridine Scaffolds Document ID: TSC-SYN-2024-05B Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Yield Killer"

The synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine is deceptively simple. It involves coupling two pyridine rings via an ether linkage. However, the primary cause of yield failure (and purification nightmares) is the ambident nucleophilicity of the starting material, 5-bromo-2-hydroxypyridine.

In solution, 5-bromo-2-hydroxypyridine exists in equilibrium with its tautomer, 5-bromo-2-pyridone . Standard alkylation conditions (e.g., K₂CO₃/DMF) often favor the thermodynamic N-alkylated product (a pyridone derivative) over the desired O-alkylated product (the pyridine ether).

This guide provides two validated protocols to enforce O-selectivity and a troubleshooting matrix to rescue failing reactions.

Strategic Route Analysis

Before starting, select your route based on reagent availability and cost constraints.

Figure 1: Decision tree for selecting the optimal synthetic pathway. Route A avoids the N/O selectivity issue entirely but uses more expensive starting materials.

Validated Protocols

Protocol A: The Silver-Mediated O-Alkylation (Recommended)

Best for: Maximizing O-selectivity when using the pyridone starting material. Mechanism: Silver (Ag⁺) coordinates to the "soft" nitrogen and halide, forcing the electrophile to attack the "hard" oxygen.

Reagents:

-

5-Bromo-2-hydroxypyridine (1.0 equiv)[1]

-

2-(Chloromethyl)pyridine Hydrochloride (1.2 equiv)

-

Silver Carbonate (Ag₂CO₃) (1.5 equiv) — Crucial for O-selectivity

-

Solvent: Toluene (anhydrous) or Benzene (if permitted)

Step-by-Step:

-

Preparation: Charge a flame-dried flask with 5-bromo-2-hydroxypyridine (1.0 eq) and Ag₂CO₃ (1.5 eq) in anhydrous Toluene (0.1 M concentration).

-

Activation: Stir at room temperature for 30 minutes. The mixture must be protected from light (wrap flask in foil).

-

Addition: Add 2-(chloromethyl)pyridine HCl (1.2 eq). Note: The extra base equivalents in Ag₂CO₃ will neutralize the HCl salt.

-

Reaction: Heat to reflux (110°C) for 12–16 hours.

-

Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. The O-alkylated product is usually less polar than the N-alkylated byproduct. Flash chromatography (Hexane/EtOAc) typically separates them easily.

Protocol B: The SNAr Displacement (High Reliability)

Best for: Situations where N-alkylation must be 0%. Mechanism: Nucleophilic aromatic substitution. The fluorine atom is a superior leaving group and the pyridine nitrogen does not compete as a nucleophile.

Reagents:

-

5-Bromo-2-fluoropyridine (1.0 equiv)

-

Pyridin-2-ylmethanol (1.1 equiv)

-

Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

-

Solvent: THF or DMF (anhydrous)

Step-by-Step:

-

Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Dropwise add a solution of Pyridin-2-ylmethanol (1.1 eq). Stir for 30 min until H₂ evolution ceases.

-

Addition: Add 5-Bromo-2-fluoropyridine (1.0 eq) (can be added neat or in minimal THF).

-

Reaction: Warm to room temperature. If conversion is slow after 2 hours, heat to 60°C.

-

Quench: Carefully quench with saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Troubleshooting Center

Issue 1: "I am seeing two spots on TLC, and the lower one is major."

Diagnosis: The lower spot is likely the N-alkylated pyridone (thermodynamic product). Corrective Actions:

-

Switch Base: If using K₂CO₃ or NaH with the pyridone, switch to Ag₂CO₃ (Protocol A).

-

Solvent Switch: Change from polar aprotic (DMF/DMSO) to non-polar (Toluene/Benzene). Polar solvents stabilize the transition state for N-alkylation.

-

Temperature: Lower the temperature. High heat often favors the thermodynamic N-isomer.

Issue 2: "Low conversion of starting material."

Diagnosis: Poor solubility of the pyridone or deactivation of the alkyl halide. Corrective Actions:

-

Free Base the Electrophile: 2-(Chloromethyl)pyridine HCl can be hygroscopic. Create the free base by partitioning between NaHCO₃(aq) and DCM, drying, and using immediately.

-

Catalyst: Add 10 mol% NaI (Finkelstein condition) to generate the more reactive 2-(iodomethyl)pyridine in situ.

Issue 3: "Product is contaminated with Triphenylphosphine Oxide (if using Mitsunobu)."

Diagnosis: Mitsunobu reactions (using DEAD/PPh₃) are viable but purification is difficult. Corrective Actions:

-

Precipitation: Triturate the crude residue with cold diethyl ether; Ph₃PO often precipitates out.

-

Switch Protocol: Abandon Mitsunobu for Protocol B (SNAr), which has cleaner workups.

Analytical Validation (Isomer ID)

You must confirm you have the O-ether and not the N-pyridone.

| Feature | O-Alkylated (Target) | N-Alkylated (Byproduct) |

| TLC (Hex/EtOAc) | Higher R_f (Less Polar) | Lower R_f (More Polar) |

| ¹³C NMR (Carbonyl) | Missing (C-O carbon ~160-165 ppm) | Present (C=O signal ~160-165 ppm, but distinct shift patterns) |

| ¹H NMR (Linker) | O-CH₂ singlet often ~5.3 - 5.5 ppm | N-CH₂ singlet often ~5.1 - 5.3 ppm (Subtle, use HMBC to confirm) |

| HMBC Correlation | CH₂ protons correlate to C2 and C3 of the pyridine ring. | CH₂ protons correlate to C2 and C6 of the pyridone ring. |

References

-

Regioselective O-Alkylation using Silver Salts

- Hopkins, G. C., et al. "The Silver Salt Alkylation of Pyridinols." Journal of Organic Chemistry, 1967.

-

Distinguishing N vs O Alkylation by NMR

-

Mitsunobu Reaction on 2-Pyridones

- Comins, D. L., et al. "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters, 1994.

-

SNAr Methodologies (Fluoropyridine)

- Standard SNAr protocols for halopyridines are widely established in medicinal chemistry liter

Sources

Technical Support Center: Purification of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the purification of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine. The methodologies described are grounded in established chemical principles and tailored to address the specific challenges posed by this bifunctional pyridine derivative.

Section 1: Foundational Purification & Troubleshooting

This section addresses the initial purification steps following synthesis and common issues encountered during chromatographic purification. The presence of two basic nitrogen atoms in this compound makes it particularly susceptible to problematic interactions with standard purification media.

Question: My crude product from synthesis is a complex mixture. What is the best initial work-up procedure before attempting chromatography or recrystallization?

Answer: A well-executed liquid-liquid extraction is the critical first step to remove a significant portion of both acidic and highly polar/ionic impurities. The basic nature of the pyridine rings dictates the strategy.

The primary goal is to partition your target compound into an organic phase while washing away impurities. A common mistake is to use a strong acid wash, which will protonate your product and pull it into the aqueous layer.

Recommended Protocol: Post-Synthesis Extraction

-

Dissolution: Dissolve the crude reaction residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water (1 x volume) to remove water-soluble starting materials and salts.

-

Mild Basic Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume). This step is crucial for removing any acidic byproducts or unreacted acidic starting materials.

-

Brine Wash: Wash with a saturated aqueous solution of sodium chloride (brine) (1 x volume). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

-

Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

At this stage, your product is significantly cleaner but likely still contains structurally similar, non-polar impurities, necessitating further purification.

Question: I am attempting to purify this compound using silica gel column chromatography, but I'm experiencing severe peak tailing. Why is this happening and how can I resolve it?

Answer: This is the most common issue encountered when purifying pyridine derivatives on silica gel.[1] The root cause is the interaction between the basic lone pair of electrons on the pyridine nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-specific binding creates multiple retention mechanisms, resulting in broad, tailing peaks, poor separation, and sometimes, low recovery.

Several effective strategies can be employed to mitigate this issue, summarized in the table below.

Table 1: Troubleshooting Peak Tailing in Silica Gel Chromatography

| Strategy | Mechanism of Action | Recommended Protocol |

| Mobile Phase Additive | A competing base is added to the eluent to saturate the acidic silanol sites on the silica, effectively "shielding" them from the analyte.[1] | Add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonia per liter to your mobile phase (e.g., Hexane/Ethyl Acetate). |

| Change Stationary Phase | Switching to a less acidic or neutral stationary phase eliminates the problematic silanol interactions. | Use neutral alumina (Brockmann I, activity grade II or III) or end-capped silica gel as the stationary phase.[1][2] |

| Dry Loading | Applying the sample pre-adsorbed onto a solid support ensures a narrow starting band, which can help improve peak shape. | Dissolve your crude product in a minimal amount of DCM, add 2-3 times its mass in silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.[2] |

Question: My compound appears to be degrading on the silica gel column, leading to new spots on TLC and low recovery. How can I confirm and prevent this?

Answer: Compound degradation on silica is a possibility, especially if the molecule has sensitive functional groups.[2] You can diagnose this issue using a simple 2D TLC experiment.

Protocol: 2D TLC for Stability Assessment

-

Spot your sample mixture in the bottom-left corner of a square TLC plate.

-

Develop the plate in a suitable solvent system.

-

Remove the plate and dry it completely.

-

Rotate the plate 90 degrees counter-clockwise.

-

Develop the plate again in the same solvent system.[1]

Interpretation: If the compound is stable, all spots will align on a 45-degree diagonal line from the origin. If new spots appear off this diagonal, it indicates that degradation occurred during the time the compound was adsorbed on the silica.

Prevention: If degradation is confirmed, the best solution is to switch to a more inert stationary phase, such as neutral alumina.[2] Additionally, minimizing the time the compound spends on the column by using a slightly more polar solvent system can also help.

Section 2: Step-by-Step Purification Protocols

This section provides detailed, field-proven protocols for the purification of this compound.

Question: Can you provide a detailed, step-by-step protocol for flash column chromatography?

Answer: Certainly. This protocol incorporates best practices for purifying basic compounds like yours.

Caption: Experimental workflow for column chromatography purification.

Detailed Protocol: Flash Column Chromatography

-

Stationary Phase Preparation: In a beaker, prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 1% Triethylamine). Swirl to remove air bubbles.[2]

-

Column Packing: Pour the slurry into your column with the stopcock open, collecting the solvent. Gently tap the column to ensure an even, tightly packed bed. Add a thin (0.5 cm) layer of sand to the top to prevent disruption.[2]

-

Sample Loading (Dry Method): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add 2-3 times the mass of your product in silica gel. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[2]

-

Elution: Carefully add the mobile phase to the column. Begin elution, collecting fractions.

-

Monitoring: Monitor the elution process by performing TLC analysis on the collected fractions.

-

Isolation: Once the pure fractions have been identified by TLC, combine them. Remove the solvent under reduced pressure to yield the purified product.

Question: After chromatography, my product is an oil/amorphous solid. How can I obtain a crystalline solid?

Answer: Recrystallization is the ideal method for this final polishing step. The principle relies on the higher solubility of your compound in a hot solvent and lower solubility upon cooling, leaving impurities behind in the solution.[3]

Table 2: Potential Solvents for Recrystallization

| Solvent System | Rationale |

| Ethanol or Methanol | Pyridine derivatives often show good solubility in hot alcohols and lower solubility when cold, making these excellent starting choices.[3] |

| Ethanol / Water | If the compound is too soluble in pure ethanol even when cold, adding water (an anti-solvent) dropwise to the hot solution until it becomes slightly turbid can induce crystallization upon cooling.[3] |

| Ethyl Acetate / Hexane | For less polar compounds, dissolving in a good solvent (EtOAc) and adding a poor solvent (Hexane) can be effective. |

Detailed Protocol: Recrystallization

-

Dissolution: Place the semi-pure product in a flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath.

-

Crystal Collection: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining surface impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 3: General FAQs

Question: What are the most probable impurities I need to remove from this compound?

Answer: The impurities will largely depend on the synthetic route. However, common impurities include:

-

Unreacted Starting Materials: Such as 5-bromo-2-hydroxypyridine or 2-(chloromethyl)pyridine.

-

Over-brominated Species: If the synthesis involves bromination of a pyridine ring, di-brominated byproducts can sometimes form.[4]

-

Solvent Residue: Pyridine is sometimes used as a solvent or base in reactions and can be difficult to remove. An acid wash or co-evaporation with toluene is often effective for this.[5]

Question: How should I properly store the purified this compound?

Answer: Pyridine derivatives can be sensitive to light, air, and moisture. For long-term stability, the purified compound should be stored in a tightly sealed amber vial, under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.

Caption: A high-level workflow for purification and troubleshooting.

References

-

Purification of Pyridine. Chempedia - LookChem. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]

-

What is best method to remove pyridine from a reaction mixture?. ResearchGate. [Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

-

Tribenzotriquinacene-based Polymers of Intrinsic Microporosity. The Royal Society of Chemistry. [Link]

Sources

solubility issues with 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine in DMSO

Technical Support Center: 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in DMSO

Welcome to the technical support center for this compound. This guide, curated by our senior application scientists, is designed to provide in-depth troubleshooting assistance for solubility issues encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). While specific quantitative solubility data for this compound in DMSO is not extensively documented in publicly available literature, this resource will equip you with the foundational knowledge and practical protocols to effectively address and manage solubility challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Based on its chemical structure, this compound is anticipated to have low aqueous solubility and higher solubility in organic solvents. The presence of the pyridine ring and the bromo substituent contributes to its somewhat hydrophobic nature. However, the ether linkage and the nitrogen atom in the pyridine ring can participate in hydrogen bonding, which may aid in its dissolution in polar aprotic solvents like DMSO.

Q2: I'm observing a precipitate after diluting my DMSO stock solution into an aqueous buffer for my assay. What should I do?

A2: This is a frequent challenge encountered with compounds that are poorly soluble in water.[1] The key is to maintain the compound in a soluble state in the final assay medium. Here are some immediate troubleshooting steps:

-

Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions.[2]

-

Co-solvents: If your experimental system allows, consider the use of a co-solvent in your aqueous buffer.[3]

-

pH Adjustment: The pyridine moiety in the compound is basic.[3] Depending on the pKa of the molecule, adjusting the pH of your aqueous buffer might enhance solubility.

Q3: What is the highest concentration of DMSO that is generally considered safe for cell-based assays?

A3: The tolerance to DMSO is highly cell-line dependent.[4] However, a general guideline is to keep the final concentration of DMSO below 0.5% (v/v) to minimize cytotoxic effects.[5] For sensitive or primary cell lines, it is advisable to keep the DMSO concentration at or below 0.1%.[4] It is crucial to always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent-induced effects.[4]

Q4: Can I heat the DMSO solution to help dissolve the compound?

A4: Gentle warming can be an effective method to increase the rate of dissolution. However, it is important to consider the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. If you choose to warm the solution, do so gently (e.g., a 37°C water bath) and for a short period.[1]

Troubleshooting Guide

Issue 1: The compound does not fully dissolve in DMSO, forming a suspension.

This situation suggests that the solubility limit of the compound in DMSO at room temperature may have been exceeded.

Root Cause Analysis and Solutions:

-

Purity of Compound and Solvent:

-

Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

-

Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of many organic compounds.[6] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.[7]

-

-

Dissolution Technique:

Protocol 1: Standard Dissolution and Solubility Enhancement

-

Preparation: Weigh the desired amount of this compound into a sterile, appropriately sized vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

-

Initial Dissolution: Vortex the vial vigorously for 2-3 minutes.

-

Visual Inspection: Check for any undissolved particulate matter against a light source.

-

Troubleshooting Steps (if not fully dissolved):

-

Sonication: Place the vial in a sonicator bath for 10-15 minutes.

-

Gentle Warming: If sonication is not sufficient, warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.

-

-

Final Assessment: If the compound remains insoluble, it is likely that you have exceeded its solubility limit in DMSO. Consider preparing a more dilute stock solution.

Issue 2: The compound dissolves in DMSO initially but precipitates out over time or upon freeze-thaw cycles.

This phenomenon can be due to the formation of a supersaturated solution or changes in the solid-state form of the compound.

Root Cause Analysis and Solutions:

-

Supersaturation: The initial dissolution, especially with heating, may have created a supersaturated solution that is not thermodynamically stable.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can promote the precipitation of less soluble compounds.[5]

Best Practices for Stock Solution Stability:

-

Aliquotting: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[5]

-

Storage Conditions: Store the DMSO stock solutions at -20°C or -80°C.[9]

-

Re-dissolution: If you observe precipitation after thawing, try to re-dissolve the compound by gentle warming and vortexing before use.

Experimental Workflow and Data Presentation

To systematically determine the approximate solubility and optimal handling of this compound, the following experimental workflow is recommended.

Diagram 1: Troubleshooting Workflow for Solubility Issues

Caption: A stepwise workflow for dissolving this compound in DMSO and troubleshooting insolubility.

Table 1: Summary of Troubleshooting Strategies

| Issue | Potential Cause | Recommended Action | Success Indicator |

| Initial Insolubility | Exceeded solubility limit, poor solvent quality | Use fresh anhydrous DMSO, sonicate, gently warm. | A clear, particulate-free solution is formed. |

| Precipitation on Dilution | Low aqueous solubility | Perform stepwise dilutions, use co-solvents, consider pH adjustment. | The final aqueous solution remains clear. |

| Precipitation After Freeze-Thaw | Supersaturation, instability | Aliquot stock solutions, re-dissolve with gentle warming before use. | The thawed aliquot is a clear solution. |

Understanding the Molecular Factors

The solubility of a compound is governed by the interplay of its crystal lattice energy and the solvation energy.[10] For this compound, several structural features are at play.

Diagram 2: Key Structural Features Influencing Solubility

Caption: A diagram highlighting the key functional groups of this compound that influence its solubility characteristics.

The planarity of the pyridine rings can contribute to strong crystal packing, which requires significant energy to overcome for dissolution.[11] The bromo group adds to the hydrophobicity. Conversely, the nitrogen in the pyridine ring and the ether oxygen can act as hydrogen bond acceptors, interacting favorably with polar solvents like DMSO.

By systematically applying the troubleshooting steps outlined in this guide, researchers can effectively manage the solubility challenges associated with this compound, ensuring the reliability and reproducibility of their experimental results.

References

-

Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

-

Dahlin, J. L., Walters, M. A., & Chen, B. (2015). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery, 10(6), 627–640. Available at: [Link]

-

Nobre, M. (2023). What is the best Solution for dilute DMSO? And how can it be diluted? ResearchGate. Available at: [Link]

-

IndiaMART. (n.d.). 5- Bromo-2 -Methoxy Pyridine(13472-85-0), Grade Standard: Industrial Grade. IndiaMART. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. PubChem Compound Summary. Available at: [Link]

-

Anonymous. (2014). DMSO wont dilute my pure compound. How to solve this? ResearchGate. Available at: [Link]

-

Di, L., & Kerns, E. H. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 7(2), 169–173. Available at: [Link]

-

Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of medicinal chemistry, 54(6), 1539–1550. Available at: [Link]

-

Bialek, M. J. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate. Available at: [Link]

-

Cheng, T. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

-

Tetko, I. V., Novotarskyi, S. L., Sushko, I. V., Ivanov, S. M., Petrenko, A. E., Dieden, R., & Lebon, F. (2013). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of chemical information and modeling, 53(8), 1966–1975. Available at: [Link]

-

ChemSynthesis. (n.d.). 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. ChemSynthesis. Available at: [Link]

-

ResearchGate. (n.d.). Physicochemical properties of DMSO, DMF, and Py. ResearchGate. Available at: [Link]

-

Giannetti, A. M., Björk, A., & Sjöberg, M. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 3(10), 835–840. Available at: [Link]

-

Klimenko, K., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3226. Available at: [Link]

-

Journal of Molecular Science. (n.d.). PDF. Journal of Molecular Science. Available at: [Link]

-

Klimenko, K., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at: [Link]

-

Queiroz, C. A. (2017). Is there any method to make them completely soluble in DMF/DMSO? ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. ziath.com [ziath.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mch.estranky.sk [mch.estranky.sk]

Technical Support Center: Minimizing Side Reactions in Pyyridine Ether Formation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine ethers. The formation of these compounds, often approached via modifications of the Williamson ether synthesis, is a cornerstone of medicinal chemistry. However, the unique electronic nature of the hydroxypyridine scaffold presents significant challenges, primarily the competition between O-alkylation (ether formation) and N-alkylation (pyridone formation). This document provides in-depth troubleshooting guides, mechanistic explanations, and practical protocols to help you navigate these challenges and selectively synthesize your target pyridine ethers.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the "what to do" and the "why it works."

Issue 1: My primary product is the N-alkylated pyridone, not the desired O-alkylated pyridine ether. How can I reverse this selectivity?

Answer: This is the most common challenge in pyridine ether synthesis. The selectivity between N- and O-alkylation is highly sensitive to reaction parameters such as the choice of base, solvent, and temperature.[1][2] The underlying issue is the ambident nucleophilicity of the pyridinolate anion, which exists in equilibrium between the N-anion and the O-anion.

Core Concept: Hard and Soft Acids and Bases (HSAB) Theory

To favor O-alkylation, you need to create conditions where the oxygen atom is the more reactive nucleophile. According to HSAB theory, "hard" acids prefer to react with "hard" bases, and "soft" acids with "soft" bases.

-

Oxygen in a pyridinolate is a "hard" nucleophile.

-

Nitrogen in a pyridinolate is a "softer" nucleophile.

Therefore, to promote O-alkylation, you should use a "hard" electrophile (alkylating agent). Alkylating agents with "hard" leaving groups, such as triflates (OTf) or sulfates (e.g., dimethyl sulfate), are more likely to react at the oxygen atom.[3] Conversely, "soft" electrophiles like alkyl iodides favor N-alkylation.[3]

Troubleshooting Steps:

-

Change Your Alkylating Agent: If you are using an alkyl iodide or bromide, switch to an alkyl triflate, tosylate, or dimethyl sulfate.[3] This is often the most effective single change you can make.

-

Optimize Your Base:

-

Weaker Bases: Strong bases like NaH or LDA can fully deprotonate the hydroxypyridine, leading to a more "free" anion that often favors N-alkylation. Using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can favor O-alkylation.[1][4]

-

Silver Salts: The addition of silver salts, such as silver carbonate (Ag₂CO₃), can promote O-alkylation. The silver ion coordinates to the nitrogen, making it less nucleophilic and directing alkylation to the oxygen.

-

-

Solvent Selection:

-

Polar Aprotic Solvents: Solvents like DMF and DMSO are commonly used and can influence selectivity.[1][5]

-

Less Polar Solvents: In some cases, less polar solvents like THF or dioxane can favor O-alkylation, particularly when paired with specific counter-ions that promote ion-pairing at the nitrogen.[6]

-

-

Lower the Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for O-alkylation, as it may favor the thermodynamically controlled product, which can be the O-alkylated isomer under certain conditions.

Issue 2: My reaction is slow and gives a low yield, even when I see the correct product forming.

Answer: Low reaction rates and yields can stem from several factors, including insufficient nucleophilicity of the pyridinolate, poor reactivity of the alkylating agent, or suboptimal reaction conditions.[7]

Troubleshooting Steps:

-

Increase Temperature: While lower temperatures can sometimes aid selectivity, if the reaction is not proceeding, a moderate increase in temperature (e.g., from room temperature to 50-80 °C) can significantly increase the rate.[5]

-